molecular formula C17H19N5O3S B2945001 2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-87-2

2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2945001
CAS RN: 851810-87-2
M. Wt: 373.43
InChI Key: VNDHTYIMOZSQQY-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings. These include a thiazole ring, a triazole ring, a nitrophenyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The nitro group attached to the phenyl ring is likely to be a significant contributor to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and a nitro group could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds structurally related to "2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have demonstrated significant antimicrobial and antifungal activities. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives exhibited good antimicrobial activity against various bacteria (E. coli, S. aureus, P. aeruginosa, S. pyogenes, K. pneumoniae) and fungi (A. flavus, A. fumigatus, C. albicans, P. marneffei, T. mentagrophytes) (Suresh et al., 2016). Such findings underscore the potential of thiazolo[3,2-b][1,2,4]triazol derivatives in developing new antimicrobial agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of related compounds. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been investigated for their anti-inflammatory activities (Tozkoparan et al., 1999). These studies suggest that derivatives of thiazolo[3,2-b][1,2,4]triazoles could serve as leads in the search for new anti-inflammatory compounds.

Cancer Research

The exploration of thiazolo[3,2-b][1,2,4]triazol derivatives in cancer research has also been highlighted. Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors indicate their potential in developing anti-cancer agents (Karayel, 2021). Such studies are pivotal in understanding the mechanism of action of these compounds and their potential efficacy against cancer.

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of new derivatives, including their biological evaluation, is vital for expanding the application of these compounds in medicinal chemistry. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents presents a methodology for creating new derivatives with potential therapeutic applications (Patel et al., 2012).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be studied further as a potential pharmaceutical compound .

Mechanism of Action

properties

IUPAC Name

2-methyl-5-[(4-nitrophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-18-17-21(19-11)16(23)15(26-17)14(20-9-3-2-4-10-20)12-5-7-13(8-6-12)22(24)25/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDHTYIMOZSQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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